molecular formula C3H5NO2 B1210208 Pyruvamide CAS No. 631-66-3

Pyruvamide

Cat. No. B1210208
CAS RN: 631-66-3
M. Wt: 87.08 g/mol
InChI Key: FPOLWERNILTNDK-UHFFFAOYSA-N
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Description

Pyruvamide, also known as 2-oxopropanamide, is an organic compound belonging to the class of primary carboxylic acid amides. It has the chemical formula C₃H₅NO₂ and is characterized by the presence of a carbonyl group (C=O) and an amide group (NH₂) attached to a two-carbon backbone. This compound is a small molecule with significant importance in various biochemical and industrial processes .

Scientific Research Applications

Pyruvamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: this compound is involved in metabolic pathways and is used in studies related to enzyme catalysis and metabolic regulation.

    Medicine: It has potential therapeutic applications, including its use as a precursor for drug synthesis and in the study of metabolic disorders.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyruvamide involves its interaction with various enzymes and metabolic pathways. This compound can act as a substrate for enzymes such as pyruvate decarboxylase, which catalyzes its conversion to acetaldehyde and carbon dioxide. This reaction is dependent on cofactors like thiamine diphosphate and magnesium ions . This compound also participates in redox reactions, where it can be oxidized or reduced, influencing cellular metabolism and energy production .

Similar Compounds:

Uniqueness: this compound is unique due to its dual functionality as both an amide and a ketone. This allows it to participate in a variety of chemical reactions and metabolic pathways, making it a versatile compound in both research and industrial applications .

Biochemical Analysis

Biochemical Properties

Pyruvamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with pyruvate decarboxylase, an enzyme responsible for the non-oxidative decarboxylation of pyruvate to acetaldehyde and carbon dioxide . This compound acts as an activator for pyruvate decarboxylase, enhancing its catalytic efficiency. The interaction between this compound and pyruvate decarboxylase involves binding at the enzyme’s active site, facilitated by cofactors such as thiamine diphosphate and magnesium ions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key metabolic enzymes, leading to alterations in metabolic flux. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to metabolic changes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of pyruvate decarboxylase, stabilizing the enzyme-substrate complex and enhancing the enzyme’s catalytic activity . This interaction is mediated by thiamine diphosphate and magnesium ions, which are essential cofactors for the enzyme’s function. Additionally, this compound can modulate the activity of other enzymes and regulatory proteins, leading to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic flux and gene expression . The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, this compound can have toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity. It is important to carefully control the dosage of this compound in experimental settings to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It interacts with enzymes such as pyruvate decarboxylase and pyruvate dehydrogenase, influencing the conversion of pyruvate to acetyl-CoA and other metabolites . This compound can also affect the levels of key metabolites, leading to changes in metabolic flux and energy production . The involvement of this compound in these pathways highlights its importance in cellular metabolism and energy homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can localize to specific compartments, such as the mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it interacts with enzymes involved in energy production and metabolic regulation . The localization of this compound within cells can influence its effectiveness and the nature of its biochemical interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyruvamide can be synthesized through several methods. One common approach involves the reaction of sodium pyruvate with thionyl chloride or oxalyl chloride to yield pyruvyl chloride, which is then reacted with ammonia to produce this compound . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent hydrolysis of the intermediates.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs .

Chemical Reactions Analysis

Types of Reactions: Pyruvamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

2-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-2(5)3(4)6/h1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOLWERNILTNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212433
Record name Pyruvamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

631-66-3
Record name Pyruvamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyruvamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03578
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC349134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyruvamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRUVAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4O9E1R444
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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